(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 642995-15-1
VCID: VC2798825
InChI: InChI=1S/C19H17NO4/c21-17-14-9-11-5-1-2-6-12(11)10-15(14)18(22)20(17)16-8-4-3-7-13(16)19(23)24/h1-2,5-6,9-10,13,16H,3-4,7-8H2,(H,23,24)/t13-,16-/m1/s1
SMILES: C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid

CAS No.: 642995-15-1

Cat. No.: VC2798825

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid - 642995-15-1

Specification

CAS No. 642995-15-1
Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name (1R,2R)-2-(1,3-dioxobenzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C19H17NO4/c21-17-14-9-11-5-1-2-6-12(11)10-15(14)18(22)20(17)16-8-4-3-7-13(16)19(23)24/h1-2,5-6,9-10,13,16H,3-4,7-8H2,(H,23,24)/t13-,16-/m1/s1
Standard InChI Key RPVXICJCKYVHHZ-CZUORRHYSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
SMILES C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
Canonical SMILES C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Introduction

Chemical Identity and Basic Properties

(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is a complex organic molecule characterized by its specific stereochemistry as indicated by the (1R,2R) notation in its nomenclature. The compound features a cyclohexane ring with a carboxylic acid group and a benzo[f]isoindole moiety with dioxo groups, creating a unique molecular architecture with distinct chemical reactivity. This compound is identified in chemical databases and literature through several identifiers that facilitate its tracking and study in scientific research.

The fundamental chemical identity of this compound is established through various standardized identifiers and properties as detailed in Table 1 below:

ParameterValue
CAS Number642995-15-1
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
IUPAC Name(1R,2R)-2-(1,3-dioxobenzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid
Physical StateSolid
PubChem Compound ID44629756

The compound's structure contains multiple functional groups including a carboxylic acid, which contributes to its acidic properties, and a complex heterocyclic system with two carbonyl groups in the isoindole portion . These structural elements collectively determine the compound's chemical behavior, solubility profile, and potential for intermolecular interactions.

Structural Characteristics and Chemical Composition

Molecular Structure

The molecular structure of (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid consists of three primary components: a cyclohexane ring bearing a carboxylic acid group, a benzo[f]isoindole moiety, and the connecting nitrogen atom that links these two major fragments. The benzo[f]isoindole portion contains a fused ring system with two carbonyl groups that create the characteristic diimide functional group, which significantly influences the compound's reactivity patterns and physical properties.

The structural representation of this compound can be described using various chemical notations, including the following standardized identifiers:

Structural IdentifierNotation
Standard InChIInChI=1S/C19H17NO4/c21-17-14-9-11-5-1-2-6-12(11)10-15(14)18(22)20(17)16-8-4-3-7-13(16)19(23)24/h1-2,5-6,9-10,13,16H,3-4,7-8H2,(H,23,24)/t13-,16-/m1/s1
Standard InChIKeyRPVXICJCKYVHHZ-CZUORRHYSA-N
Isomeric SMILESC1CCC@HN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

The molecular structure features a nitrogen atom at a critical junction that connects the cyclohexanecarboxylic acid moiety with the dioxobenzo[f]isoindole system. This structural arrangement creates a rigid framework with specific three-dimensional orientation determined by the stereochemistry at the cyclohexane ring.

Functional Groups and Reactivity

The compound contains several reactive functional groups that define its chemical behavior. The carboxylic acid group (-COOH) provides acidic properties and the potential for conversion to various derivatives such as esters, amides, and acid halides . Meanwhile, the dioxo groups in the isoindole portion create an imide functionality that exhibits distinct reactivity patterns, including susceptibility to nucleophilic addition and potential participation in hydrogen bonding interactions.

The benzene rings in the compound contribute to its aromatic character, enabling participation in aromatic substitution reactions under appropriate conditions. These structural features collectively establish a chemical profile that suggests potential applications in synthetic chemistry as a building block or intermediate for more complex molecules.

Stereochemistry and Conformational Analysis

Stereochemical Configuration

This specific stereochemistry is significant because it creates a chiral molecule with optical activity, meaning it can rotate plane-polarized light. The (1R,2R) configuration establishes a particular conformation of the cyclohexane ring and determines the spatial relationship between the carboxylic acid group and the nitrogen-linked isoindole moiety.

Conformational Implications

The cyclohexane ring in this compound adopts preferred conformations based on steric considerations and the orientation of its substituents. The trans relationship between the carboxylic acid group and the nitrogen-linked isoindole portion, as indicated by the (1R,2R) configuration, likely places these groups in equatorial positions to minimize strain energy.

This stereochemical arrangement influences the compound's physical properties, including its melting point, solubility profile, and crystal packing behavior . Additionally, the specific three-dimensional structure affects how the molecule interacts with potential biological targets, which has implications for any pharmaceutical applications that might be explored.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups. The carboxylic acid moiety presents typical acidic properties and can undergo reactions including:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to alcohols

  • Decarboxylation under appropriate conditions

The dioxo groups in the isoindole portion can participate in nucleophilic addition reactions and may be susceptible to reduction processes. Additionally, the aromatic rings in the compound can potentially undergo electrophilic aromatic substitution reactions, although these would likely require harsh conditions due to the deactivating effects of the adjacent functional groups.

QuantityPrice
10 mg68.00 €
50 mg159.00 €

This pricing structure suggests that the compound is primarily marketed toward research applications rather than industrial-scale processes, which aligns with its specialized chemical structure and likely limited production volume.

Market Positioning

Based on its commercial availability and pricing, (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid appears to be positioned as a specialty research chemical primarily targeted at academic and pharmaceutical research laboratories . The relatively high cost per gram indicates specialized synthesis processes and limited production scale, consistent with compounds that serve niche research applications.

The compound is marketed under categories including "Chiral Organic Compounds" and "5-membered Heterocycles" according to the Cymit Quimica listing , suggesting its primary applications in these specific areas of chemical research. This positioning aligns with the compound's structural features and stereochemical properties.

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